N-Lignoceroyl-DL-dihydrosphingosine

Chiral chromatography Enantiomer separation Method validation

For research requiring a fully saturated C24 dihydroceramide racemate, this ≥98% pure N-Lignoceroyl-DL-dihydrosphingosine is essential. Unlike unsaturated ceramide analogs, its defined, lower membrane permeability is critical for skin barrier and transdermal delivery studies. The DL-racemate is uniquely suited for developing chiral separation methods, while C24:0 chain-length specificity is mandatory for validated T-ALL cytotoxicity correlation (ρ=0.84–0.90) and hepatocellular carcinoma biomarker assays.

Molecular Formula C42H85NO3
Molecular Weight 652.1 g/mol
CAS No. 92545-07-8
Cat. No. B1624000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Lignoceroyl-DL-dihydrosphingosine
CAS92545-07-8
Molecular FormulaC42H85NO3
Molecular Weight652.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
InChIInChI=1S/C42H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h40-41,44-45H,3-39H2,1-2H3,(H,43,46)
InChIKeyBPLYVSYSBPLDOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Lignoceroyl-DL-dihydrosphingosine (CAS 92545-07-8) Procurement Evidence: C24 Dihydroceramide with Verified DL-Racemic Configuration


N-Lignoceroyl-DL-dihydrosphingosine is a synthetic C24 dihydroceramide (C24:0 dihydroceramide, d18:0/24:0) consisting of a lignoceric acid (tetracosanoic acid, C24:0 saturated fatty acid) moiety amide-linked to a DL-dihydrosphingosine (sphinganine) backbone . The 'DL' designation specifies that the compound is a racemic mixture of D- and L-stereoisomers of N-lignoceroyl-dihydrosphingosine, with a molecular weight of 652.13 g/mol and the molecular formula C42H85NO3 . This compound serves as the immediate biosynthetic precursor to C24 ceramide (N-lignoceroyl-sphingosine, d18:1/24:0) via dihydroceramide desaturase (DEGS)-catalyzed introduction of a 4,5-trans double bond into the sphinganine backbone [1].

Why Generic Substitution of N-Lignoceroyl-DL-dihydrosphingosine with Single-Enantiomer or Unsaturated Ceramides Fails: Evidence-Based Procurement Rationale


Generic substitution between N-Lignoceroyl-DL-dihydrosphingosine and its closest structural analogs fails due to fundamentally divergent biophysical behavior, chromatographic properties, and pathophysiological correlation patterns. Substituting the fully saturated C24 dihydroceramide with the corresponding unsaturated ceramide (N-lignoceroyl-sphingosine, d18:1/24:0) introduces a Δ4 double bond that alters membrane permeability, phase behavior, and lipid organization in model stratum corneum systems [1]. Substituting the DL-racemic mixture with a stereochemically pure D-erythro enantiomer eliminates the compound's unique utility in enantiomer separation method development and validation . Substituting the C24 acyl chain with shorter-chain dihydroceramides (e.g., C16:0 or C18:0) changes membrane packing properties, cytotoxicity profiles in T-ALL cell lines (ρ = 0.84–0.90 for C24:0 vs no correlation for C16:0), and disease biomarker associations [2]. The quantitative evidence below establishes that these structural variations produce measurable, functionally consequential differences that preclude interchangeable use in research applications.

N-Lignoceroyl-DL-dihydrosphingosine (CAS 92545-07-8) Quantitative Differential Evidence for Procurement Decision-Making


Enantiomer Separation Method Validation: DL-Racemic Mixture vs Single-Enantiomer D-erythro-Sphinganine

N-Lignoceroyl-DL-dihydrosphingosine is a racemic mixture of D- and L-stereoisomers of N-lignoceroyl-dihydrosphingosine, in contrast to the commercially available single-enantiomer C24 Dihydroceramide (d18:0/24:0, N-lignoceroyl-D-erythro-sphinganine) which contains only the naturally occurring D-erythro configuration . This racemic composition enables its use as a test analyte for evaluating and optimizing enantiomer separation and detection technologies for dihydroceramide lipids .

Chiral chromatography Enantiomer separation Method validation Lipidomics

Model Stratum Corneum Permeability: Dihydroceramide (Cer NdS) vs Sphingosine Ceramide (Cer NS)

In model stratum corneum lipid membranes composed of ceramide/lignoceric acid/cholesterol/cholesteryl sulfate, membranes containing phytoceramides with C24 acyl chains exhibited increased permeability compared to membranes containing dihydroceramides or sphingosine ceramides with identical chain lengths [1]. The study further established that either unsaturation (introduction of C4 double bond to convert dihydroceramide to sphingosine ceramide) or C4-hydroxylation (conversion to phytoceramide) induced chain length-dependent increases in membrane permeability [1].

Skin barrier Membrane biophysics Permeability Stratum corneum

Hepatocellular Carcinoma Biomarker: C24 Dihydroceramide Elevation vs Healthy Controls

In a case-control study of 100 patients (50 hepatocellular carcinoma, 50 chronic liver cirrhosis) and 50 healthy subjects, serum C24 dihydroceramide levels were significantly elevated in both hepatocellular carcinoma and chronic liver cirrhosis patients compared to healthy subjects (P<0.05), as measured by UPLC-MS/MS with a validated assay capable of accurate quantification at serum concentrations <2.5 ng/ml [1]. The assay method achieved linearity with regression coefficients >0.98 and intra-day/inter-day precision and accuracy ranging from 89% to 102% [1].

Hepatocellular carcinoma Biomarker Clinical chemistry Lipidomics

Metabolic Syndrome Plasma Biomarker: C24 Dihydroceramide Elevation vs Healthy Controls

In a study measuring plasma ceramide levels in 37 subjects with metabolic syndrome (MetS) and 38 healthy subjects by UPLC-MS/MS, C24 dihydroceramide (DhCer-24) levels were significantly increased in the MetS group (p < 5.0 × 10⁻²) [1]. Other significantly elevated species included C16 ceramide, C18 ceramide, C20 ceramide, C18 dihydroceramide, and C24:1 dihydroceramide [1].

Metabolic syndrome Plasma ceramides Biomarker UPLC-MS/MS

T-Cell ALL Cytotoxicity Correlation: C24:0-Dihydroceramide vs Shorter-Chain Dihydroceramides

Sphingolipidomic analyses of four T-cell acute lymphoblastic leukemia (T-ALL) cell lines revealed strong positive correlations between cytotoxicity and levels of C22:0-dihydroceramide (ρ = 0.74–0.81, P ≤ 0.04) and C24:0-dihydroceramide (ρ = 0.84–0.90, P ≤ 0.004), but not between total dihydroceramide mass, other individual dihydroceramides, ceramides, sphingoid bases, or phosphorylated derivatives [1]. The study employed a method using fatty acid supplementation, sphinganine, and the dihydroceramide desaturase-1 inhibitor GT-11 to selectively increase specific dihydroceramide species [1].

T-ALL Cytotoxicity Sphingolipidomics Autophagy

Chemical Reactivity Differentiation: Dihydrosphingosine-Containing Ceramides vs Sphingosine-Containing Ceramides in 3-Keto Derivative Synthesis

In oxidative derivatization with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), ceramides containing sphingosine (4-sphingenine, with Δ4 double bond) were converted to 3-keto derivatives, while ceramides containing dihydrosphingosine (sphinganine, saturated) remained intact under identical reaction conditions [1]. This differential reactivity enabled preparative TLC separation of 3-keto ceramides from dihydrosphingosine-containing ceramides [1].

Chemical derivatization Oxidation Sphingolipid analysis DDQ

Verified Research Applications for N-Lignoceroyl-DL-dihydrosphingosine (CAS 92545-07-8) Based on Quantitative Differential Evidence


Chiral Chromatography Method Development and Enantiomer Separation Validation

Due to its composition as a racemic mixture of D- and L-N-lignoceroyl-dihydrosphingosine enantiomers, this compound serves as an authentic test analyte for developing, optimizing, and validating chiral chromatographic separation methods for dihydroceramide lipids . Unlike stereochemically pure single-enantiomer standards (e.g., N-lignoceroyl-D-erythro-sphinganine, CAS 6063-36-1), the DL-racemate provides both enantiomeric peaks in a single sample, enabling direct assessment of separation efficiency, resolution factors, and detection sensitivity for each enantiomer under identical analytical conditions .

Skin Barrier Biophysics and Transdermal Permeability Model Systems

For research requiring a fully saturated C24 ceramide with defined, lower membrane permeability characteristics, N-Lignoceroyl-DL-dihydrosphingosine is the appropriate choice over phytoceramides or unsaturated sphingosine ceramides. In model stratum corneum lipid membranes composed of ceramide/lignoceric acid/cholesterol/cholesteryl sulfate, dihydroceramide-containing membranes exhibit lower permeability compared to phytoceramide-containing membranes, and unsaturation (conversion to sphingosine ceramide) induces chain length-dependent increases in permeability [1]. This property is critical for studies investigating skin barrier function, atopic dermatitis pathophysiology, transdermal drug delivery optimization, and cosmetic formulation development where precise control over barrier permeability is required.

Clinical Lipidomics Biomarker Assay Development for Liver Disease

For laboratories developing UPLC-MS/MS-based biomarker assays for hepatocellular carcinoma and chronic liver cirrhosis, C24 dihydroceramide is a quantitatively validated analyte with established differential elevation in patient serum versus healthy controls (P<0.05) [2]. The validated assay method achieves accurate quantification at serum concentrations <2.5 ng/ml with intra-day and inter-day precision ranging from 89% to 102% and calibration linearity >0.98 [2]. This compound serves as an essential analytical standard for method calibration, quality control, and cross-laboratory harmonization in clinical lipidomics workflows focused on hepatobiliary disease.

Sphingolipidomics of Cytotoxicity and Autophagy in Hematologic Malignancies

For T-cell acute lymphoblastic leukemia (T-ALL) research and studies of dihydroceramide-mediated cytotoxicity, C24:0-dihydroceramide is a chain-length-specific analyte whose levels strongly correlate with cytotoxic outcomes (ρ = 0.84–0.90, P ≤ 0.004) across multiple T-ALL cell lines, whereas C16:0-dihydroceramide and total dihydroceramide mass show no significant correlation [3]. This acyl chain specificity necessitates the use of authentic C24:0-dihydroceramide as an analytical standard, spike-in control, and reference material in sphingolipidomic profiling experiments investigating leukemia cell death mechanisms, autophagy regulation, and the development of ceramide synthase or dihydroceramide desaturase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Lignoceroyl-DL-dihydrosphingosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.